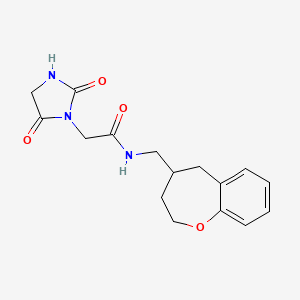![molecular formula C17H18N2O4 B5684188 N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5684188.png)
N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide (MPMB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a starting material for the synthesis of other compounds and has been studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide is not fully understood, but it is believed to act by inhibiting various enzymes and cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways. By inhibiting these enzymes and processes, this compound may prevent the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to various diseases. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has high yield and purity. Additionally, this compound has been extensively studied, and its pharmacological properties are well-characterized. However, there are also some limitations to the use of this compound in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide. One area of interest is the development of new compounds based on this compound, which may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, more research is needed to determine the potential applications of this compound in various fields, such as cancer treatment and antibacterial therapy.
Synthesis Methods
The synthesis of N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide involves the reaction of 2-methylbenzohydrazide with 4-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, and the resulting product is purified by recrystallization. The yield of this compound is typically high, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has been extensively studied for its potential applications in various fields. It is commonly used as a starting material for the synthesis of other compounds, such as hydrazones, which have been studied for their pharmacological properties. This compound has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of various bacterial strains.
properties
IUPAC Name |
N'-[2-(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-5-3-4-6-15(12)17(21)19-18-16(20)11-23-14-9-7-13(22-2)8-10-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXBANRVSHCZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetyl-1'-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5684123.png)
![1-(2-fluorophenyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5684136.png)
![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)


![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684186.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5684192.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)
![1-cyclopentyl-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5684204.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)